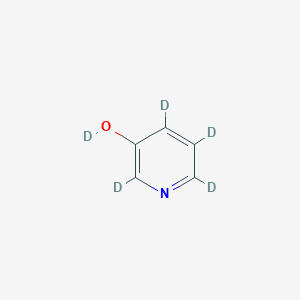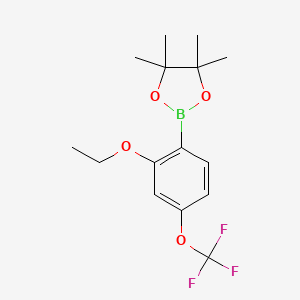![molecular formula C17H17FN4O2S B14018841 (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2-amino-4-fluoro-5-methylbenzoate](/img/structure/B14018841.png)
(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2-amino-4-fluoro-5-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2-amino-4-fluoro-5-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a thienopyrimidine core with a fluorinated benzoate moiety, which may contribute to its distinctive chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2-amino-4-fluoro-5-methylbenzoate typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the benzoate group. Common reagents used in these reactions include various amines, fluorinating agents, and methylating agents. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2-amino-4-fluoro-5-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2-amino-4-fluoro-5-methylbenzoate can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound may be studied for its potential interactions with biological macromolecules. Its fluorinated benzoate moiety could enhance its binding affinity to certain proteins or enzymes, making it a valuable tool for biochemical research.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Its unique structure could confer specific pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mecanismo De Acción
The mechanism of action of (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2-amino-4-fluoro-5-methylbenzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The fluorinated benzoate moiety may enhance its binding affinity, while the thienopyrimidine core could contribute to its overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2-amino-4-chloro-5-methylbenzoate
- (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2-amino-4-bromo-5-methylbenzoate
- (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2-amino-4-iodo-5-methylbenzoate
Uniqueness
Compared to similar compounds, (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2-amino-4-fluoro-5-methylbenzoate stands out due to its fluorinated benzoate moiety. Fluorine atoms can significantly alter the compound’s chemical and biological properties, such as increasing its lipophilicity, enhancing its metabolic stability, and improving its binding affinity to target proteins.
Propiedades
Fórmula molecular |
C17H17FN4O2S |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2-amino-4-fluoro-5-methylbenzoate |
InChI |
InChI=1S/C17H17FN4O2S/c1-7-4-10(12(19)5-11(7)18)17(23)24-6-13-21-15(20)14-8(2)9(3)25-16(14)22-13/h4-5H,6,19H2,1-3H3,(H2,20,21,22) |
Clave InChI |
SJJPREVPFRVAKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1F)N)C(=O)OCC2=NC(=C3C(=C(SC3=N2)C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B14018762.png)

![5-(3-Methylanilino)-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid](/img/structure/B14018772.png)
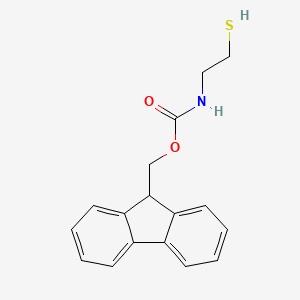
![N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline](/img/structure/B14018783.png)
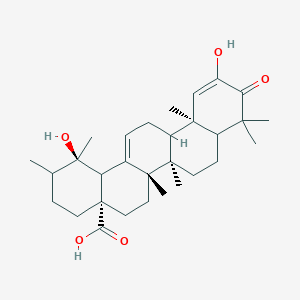
![5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14018800.png)
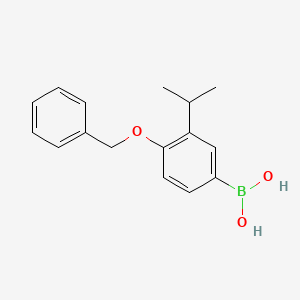
![4-chloro-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14018825.png)

